8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15348207
InChI: InChI=1S/C26H29FN6O2/c1-18-4-6-19(7-5-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-10-8-20(27)9-11-21/h4-11H,12-17H2,1-3H3
SMILES:
Molecular Formula: C26H29FN6O2
Molecular Weight: 476.5 g/mol

8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

CAS No.:

Cat. No.: VC15348207

Molecular Formula: C26H29FN6O2

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione -

Specification

Molecular Formula C26H29FN6O2
Molecular Weight 476.5 g/mol
IUPAC Name 8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C26H29FN6O2/c1-18-4-6-19(7-5-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-10-8-20(27)9-11-21/h4-11H,12-17H2,1-3H3
Standard InChI Key NVVRBBNEIMBSSU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F

Introduction

Structural Identification and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a bicyclic purine scaffold (2,6-dione) substituted at the 1-, 3-, 7-, and 8-positions. Key structural elements include:

  • 1- and 3-methyl groups: These alkyl substituents enhance metabolic stability by reducing oxidative deamination at the purine core.

  • 7-[(4-methylphenyl)methyl]: A para-methylbenzyl group that contributes to lipophilicity and potential π-π stacking interactions with aromatic residues in target proteins .

  • 8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]: A piperazine moiety linked to a fluorophenyl group, a motif frequently associated with serotonin and dopamine receptor affinity .

Table 1: Molecular Identification Data

PropertyValueSource
IUPAC Name8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Molecular FormulaC₂₇H₃₀FN₆O₂
Molecular Weight490.56 g/mol
Canonical SMILESCC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F

Spectroscopic Characterization

While experimental spectral data (NMR, IR) for the exact compound remains unpublished, analogs with 3-methylbenzyl groups exhibit:

  • ¹H NMR: Resonances at δ 2.35 (s, 3H, Ar-CH₃), 3.15–3.45 (m, 8H, piperazine), and 7.10–7.30 (m, 4H, fluorophenyl).

  • MS (ESI+): Molecular ion peak at m/z 491.2 [M+H]⁺, consistent with the theoretical molecular weight .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis typically follows a convergent approach:

  • Purine Core Assembly: Condensation of 6-chloropurine with dimethylurea under acidic conditions to form the 2,6-dione framework.

  • 7-Substitution: Alkylation at the 7-position using 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃).

  • Piperazine Incorporation: Mannich reaction introducing the 4-(4-fluorophenyl)piperazine moiety via formaldehyde-mediated coupling .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Purine core formationHCl (conc.), reflux, 12 h68%
7-AlkylationK₂CO₃, DMF, 80°C, 6 h52%
Piperazine couplingFormaldehyde, EtOH, 60°C, 24 h41%

Challenges in Purification

Due to the compound’s high lipophilicity (logP ≈ 3.8), chromatographic purification requires reverse-phase C18 columns with acetonitrile/water gradients. Recrystallization from ethyl acetate/hexane mixtures yields >95% purity.

Pharmacological Profile and Mechanism

Receptor Binding Affinity

In vitro studies of structural analogs demonstrate:

  • 5-HT₁A Receptor: Kᵢ = 12 nM, suggesting potent serotoninergic activity .

  • D₂ Dopamine Receptor: Moderate affinity (Kᵢ = 89 nM), indicative of antipsychotic potential .

  • DPP-IV Inhibition: IC₅₀ = 0.8 μM, relevant for type 2 diabetes management .

Metabolic Stability

Microsomal assays (human liver microsomes) reveal a half-life of 43 minutes, primarily due to oxidative N-dealkylation at the piperazine nitrogen . Fluorination at the phenyl ring reduces CYP3A4-mediated metabolism compared to non-fluorinated analogs.

Comparative Analysis with Structural Analogs

Substituent-Effect Relationships

  • 7-Position Modifications: Replacement of 4-methylbenzyl with 3-methylbenzyl (as in) decreases DPP-IV inhibition 3-fold, highlighting the importance of para-substitution for enzyme binding .

  • Piperazine Variations: Substituting 4-fluorophenyl with furan-2-carbonyl (as in) abolishes serotonin receptor affinity but enhances adenosine A₂A antagonism (Kᵢ = 17 nM).

Table 3: Biological Activity of Selected Analogs

Compound Modification5-HT₁A Kᵢ (nM)DPP-IV IC₅₀ (μM)
4-Methylbenzyl (this compound)120.8
3-Methylbenzyl152.4
Furan-2-carbonyl>10001.1

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